

CCT251545 chemical probe characterization standards

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Compound Focus: CCT251545

Cat. No.: S522971

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Summary of CCT251545 Characterization Data

The following tables summarize key quantitative data and experimental protocols for **CCT251545**, providing a foundation for its evaluation.

Table 1: Primary Target Potency and Cellular Activity This table details the binding affinity of **CCT251545** for its main targets and its resulting activity in cellular models.

Target / Assay	Potency (IC ₅₀ or K _d)	Experimental Protocol & System	Key Findings / Correlation
CDK8/CycC Binding	IC ₅₀ = 6-7 nM [1]	Reporter Displacement Assay: Competitive displacement of a fluorescent reporter probe from the ATP-binding site of full-length CDK8/cyclin C complex [2] [1].	Direct confirmation of high-affinity binding to the primary target [2].
CDK19/CycC Binding	IC ₅₀ = 6 nM [1]	Reporter Displacement Assay: As above, using full-length CDK19/cyclin C complex [2] [1].	High-affinity binding to the CDK8 paralog [2].

Target / Assay	Potency (IC ₅₀ or K _d)	Experimental Protocol & System	Key Findings / Correlation
WNT Pathway (7dF3 cells)	IC ₅₀ = 5 nM [3] [4]	Cell-based Reporter Assay: Inhibition of WNT signaling in 7dF3 cells using a TCF/LEF luciferase reporter; compound treatment for 2-6 hours [2] [3].	Strong correlation (R ² = 0.83) between cellular potency and CDK8 binding affinity, identifying CDK8/19 as the molecular target of the phenotypic screen hit [2].
Target Engagement (SW620 cells)	IC ₅₀ = 9 nM [1]	Cellular Thermal Shift Assay (CETSA): Measurement of target stabilization in SW620 human colorectal cancer cells [2].	Confirms direct engagement of CDK8 and CDK19 in a cellular environment [2].
pSTAT1 (Ser727) Reduction	IC ₅₀ = 9 nM [1]	Pharmacodynamic Biomarker: Immunoblot analysis of phospho-STAT1 (Ser727) levels in cells, a established biomarker of CDK8/19 kinase activity [2].	Demonstrates on-target pharmacology and provides a biomarker for in vivo studies [2] [1].

Table 2: Selectivity, Physicochemical & In Vivo Properties This table covers the probe's selectivity over other kinases, its formulation, and its performance in animal models.

Property Category	Data / Result	Experimental Protocol & System	Key Findings / Significance
Kinase Selectivity	>100-fold selective over 291 kinases; only 6/293 kinases inhibited >50% at 1 μM [2] [1].	Broad Kinase Profiling: Tested at 1 μM in a panel of 293 kinases. Off-targets (GSK3α, GSK3β, PRKCQ) confirmed with IC ₅₀ >120 nM [2] [1].	Demonstrates high specificity for CDK8 and CDK19 within the kinome. Live-cell CDK family profiling showed no collateral binding to other CDKs below 1 μM [1].

Property Category	Data / Result	Experimental Protocol & System	Key Findings / Significance
In Vivo Efficacy	Tumor growth inhibition in MMTV-WNT-1 and SW620 xenografts [2] [1].	Xenograft Models: Oral dosing in mouse models; efficacy correlated with reduction of pSTAT1 (Ser727) in tumors [2] [1].	Provides evidence for in vivo target engagement and anti-tumor activity.
In Vivo Pharmacokinetics	Good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [1].	PK Studies: Conducted in multiple species (mouse, rat, dog) via IV and oral administration to determine half-life, clearance, and exposure [1].	Supports the use of CCT251545 as an in vivo probe, confirming adequate plasma and tissue exposure can be achieved [1].
Solubility & Formulation	30 mg/mL in DMSO (71.1 mM); 4.2 mg/mL in a 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O formulation for in vivo studies [3].	Solubility Assessment: Measured in various solvents. In vivo formulation validated for creating clear solutions/suspensions [3].	Provides practical guidance for preparing the compound for cellular and animal experiments.

Experimental Protocols for Key Assays

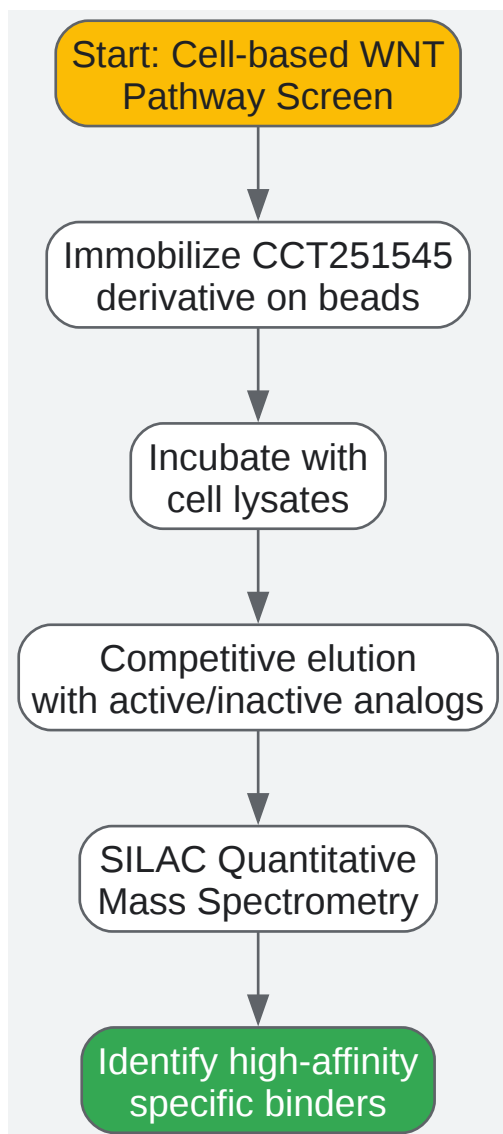
For rigorous comparison, here are more detailed methodologies for the critical experiments used to characterize **CCT251545**.

- **Target Identification (SILAC-based Chemical Proteomics) [2]**
 - **Cell Culture:** LS174T human colon carcinoma cells are grown in media containing isotopically "light" or "heavy" amino acids.
 - **Affinity Purification:** Cell lysates are incubated with sepharose beads coupled to a linker-derivative of **CCT251545** (compound 5).
 - **Competitive Elution:** Captured proteins are displaced using a range of concentrations of the active compound (4) or an inactive control (7).

- **Mass Spectrometry Analysis:** Eluted proteins are identified and quantified using SILAC and LC-MS/MS. Specific binders show concentration-dependent displacement by the active compound but not the inactive control.
- **Live-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) [2]**
 - **Compound Treatment:** SW620 cells are treated with **CCT251545** or vehicle.
 - **Heat Denaturation:** Aliquots of treated cells are heated to different temperatures.
 - **Cell Lysis & Fractionation:** Cells are lysed, and the soluble (stable) protein fraction is separated from the insoluble (aggregated) fraction.
 - **Immunoblot Analysis:** The remaining soluble CDK8 and CDK19 in each sample are quantified by western blot. A shift in the protein's melting temperature indicates compound binding and stabilization.
- **In Vivo Pharmacokinetic and Pharmacodynamic Study [2] [1]**
 - **Dosing:** Mice bearing human tumor xenografts (e.g., SW620) are dosed orally with **CCT251545** or vehicle.
 - **Sample Collection:** At various time points, plasma and tumor samples are collected.
 - **PK Analysis:** Plasma compound concentrations are measured by LC-MS/MS to determine exposure, half-life, and other PK parameters.
 - **PD Analysis:** Tumor lysates are analyzed by immunoblotting for levels of phospho-STAT1 (Ser727) to confirm on-target effects and establish a pharmacodynamic audit trail.

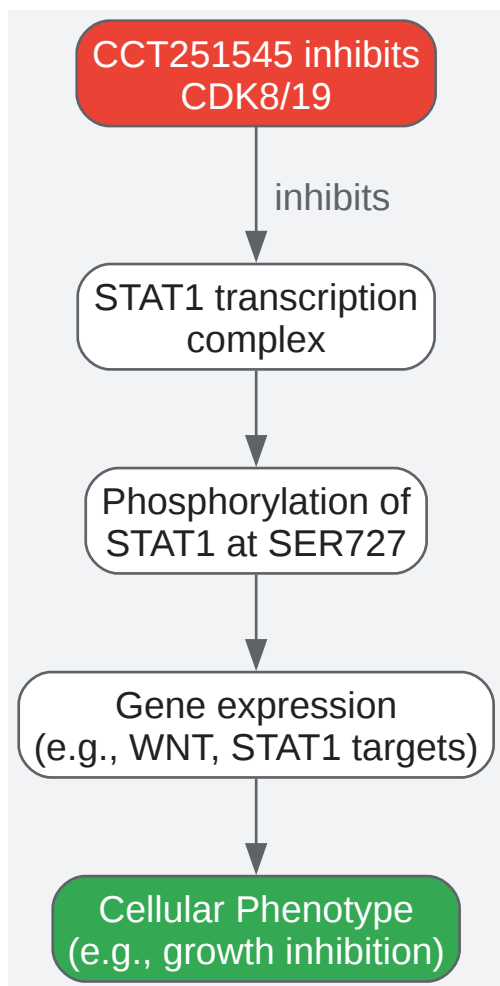
Visual Experimental Workflows

The following diagrams illustrate the key experimental pathways and workflows used in the characterization of **CCT251545**.



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Diagram 1: Target Identification Workflow via Chemical Proteomics



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Diagram 2: Simplified CDK8/19 Signaling Pathway

Key Characterization Insights for Comparison

When comparing **CCT251545** to other chemical probes, the following points are critical:

- **Comprehensive Validation:** **CCT251545** is supported by a complete data package, progressing from **target identification** (chemical proteomics) and **biochemical potency** to **cellular target engagement** (CETSA) and **in vivo efficacy and PK/PD** [2] [1]. This makes it a robust tool for both in vitro and in vivo studies.
- **Critical Genetic Evidence:** Recent studies have provided crucial genetic validation. The growth-inhibitory effect of **CCT251545** on SW620 cancer cells was abolished in **CDK8-knockout cells** and was restored only upon re-expression of **wild-type CDK8, but not a kinase-dead mutant** [1]. This conclusively links the cellular phenotype to the inhibition of CDK8 kinase activity.

- **Emerging Mechanisms:** Beyond its established role in transcription, **CCT251545** has been shown to enhance chemotherapy delivery in multidrug-resistant cancers by inducing **Rac1-dependent macropinocytosis** [5]. This suggests a broader utility in oncology research beyond WNT and STAT signaling.

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